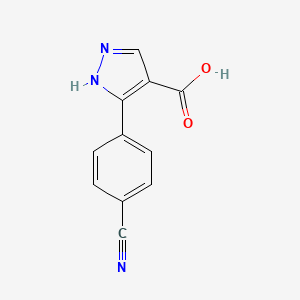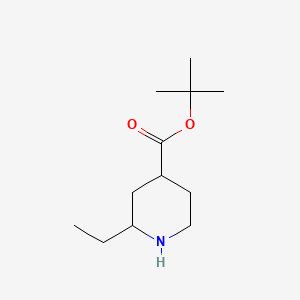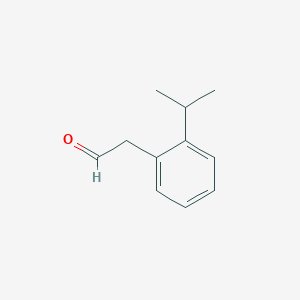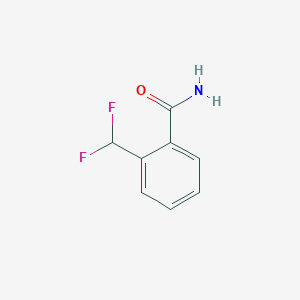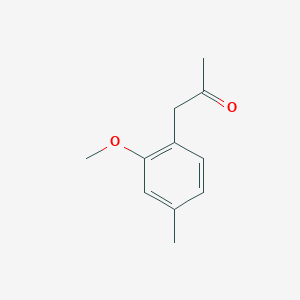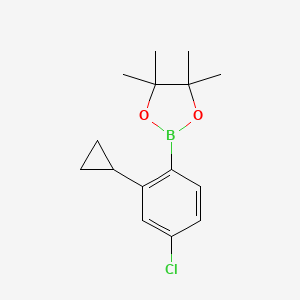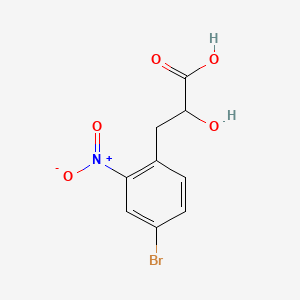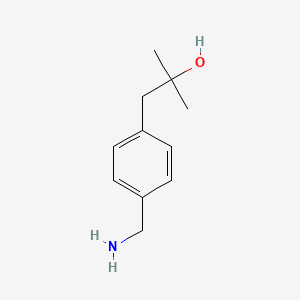
1-(4-(Aminomethyl)phenyl)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Aminomethyl)phenyl)-2-methylpropan-2-ol is an organic compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a 2-methylpropan-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-2-methylpropan-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of 4-(aminomethyl)phenyl derivatives with 2-methylpropan-2-ol under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Aminomethyl)phenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
1-(4-(Aminomethyl)phenyl)-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 1-(4-(Aminomethyl)phenyl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring provides a hydrophobic interaction surface, while the 2-methylpropan-2-ol moiety can participate in various chemical reactions, altering the compound’s overall reactivity .
Comparación Con Compuestos Similares
4-(Aminomethyl)phenyl derivatives: These compounds share the aminomethyl group but differ in the attached functional groups.
2-Methylpropan-2-ol derivatives: These compounds have similar alcohol moieties but different substituents on the phenyl ring.
Uniqueness: 1-(4-(Aminomethyl)phenyl)-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-[4-(aminomethyl)phenyl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-11(2,13)7-9-3-5-10(8-12)6-4-9/h3-6,13H,7-8,12H2,1-2H3 |
Clave InChI |
UCGKLGOIPDOLHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=C(C=C1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


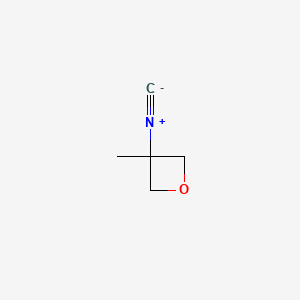
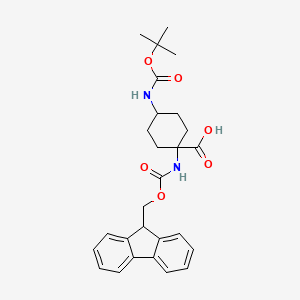
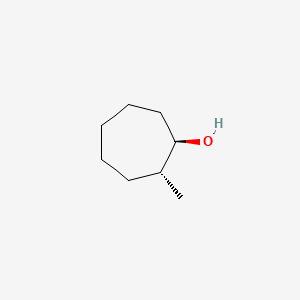
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)
